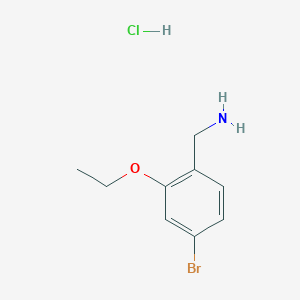
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride
Vue d'ensemble
Description
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride, also known as R-2-APA HCl, is a synthetic compound that has been used in a variety of scientific research applications. This compound is an amide derivative of phenylethylamine and is an analogue of the neurotransmitter dopamine. R-2-APA HCl is a chiral compound and has been used to study the effects of dopamine on various biochemical and physiological processes. This compound is also an important tool in drug design and development.
Applications De Recherche Scientifique
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride HCl has been used in a variety of scientific research applications. This compound has been used to study the effects of dopamine on various biochemical and physiological processes. It has also been used to study the effects of dopamine on the regulation of gene expression in the brain. Additionally, (R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride HCl has been used to study the effects of dopamine on behavior and cognitive processes. This compound has also been used to study the role of dopamine in the development of various neurological disorders such as Parkinson’s disease and schizophrenia.
Mécanisme D'action
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride HCl is an analogue of the neurotransmitter dopamine and is thought to act as an agonist at the dopamine receptors. This compound binds to the dopamine receptors and activates them, leading to the activation of various biochemical and physiological processes. The exact mechanism of action of (R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride HCl is still being studied, but it is thought to be similar to that of dopamine.
Biochemical and Physiological Effects
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride HCl has been shown to have a variety of biochemical and physiological effects. This compound has been found to have an anxiolytic effect, meaning it can reduce anxiety. It has also been found to have an antidepressant effect, meaning it can reduce the symptoms of depression. Additionally, (R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride HCl has been found to have an anti-inflammatory effect, meaning it can reduce inflammation. Finally, this compound has been found to have a neuroprotective effect, meaning it can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride HCl has several advantages and limitations for use in lab experiments. One advantage is that this compound is relatively easy to synthesize and is available in high purity. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound is not very selective, meaning it can bind to multiple receptors and activate multiple biochemical pathways.
Orientations Futures
There are several potential future directions for (R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride HCl. One potential direction is to further study the effects of this compound on various neurological disorders such as Parkinson’s disease and schizophrenia. Additionally, this compound could be used to study the effects of dopamine on behavior and cognitive processes. Finally, this compound could be used to study the effects of dopamine on gene expression in the brain.
Propriétés
IUPAC Name |
2-amino-N-[(1R)-1-phenylethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8(12-10(13)7-11)9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3,(H,12,13);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIGGHCXBYZDPC-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1R,2R)-2-fluorocyclopentyl]cyclohexanamine](/img/structure/B1485813.png)
![(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclopentan-1-amine](/img/structure/B1485815.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-3,4-dimethylaniline](/img/structure/B1485820.png)
![Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1485821.png)




![4-({2-[4-(Diethylamino)phenyl]acetyl}amino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1485828.png)



![2-ethyl-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1485834.png)